Methyl 4-amino-2-sulfamoylbenzoate is an organic compound with the chemical formula C₉H₁₁N₃O₃S. It is classified as a sulfonamide derivative and is notable for its applications in medicinal chemistry and organic synthesis. This compound features an amino group, a sulfamoyl group, and a methyl ester functional group, making it a versatile building block in various chemical reactions.
Methyl 4-amino-2-sulfamoylbenzoate is derived from 4-aminobenzoic acid through methylation and subsequent sulfamoylation. It is categorized under sulfonamides, which are known for their antibacterial properties and use in pharmaceuticals. The compound's IUPAC name reflects its structural components, indicating the presence of both an amino group and a sulfamoyl group attached to a benzoate framework.
The synthesis of methyl 4-amino-2-sulfamoylbenzoate can be approached through several methods. A common synthetic route involves the following steps:
The industrial production of methyl 4-amino-2-sulfamoylbenzoate often employs continuous flow reactors to enhance yield and purity, utilizing advanced purification techniques such as crystallization or chromatography to isolate the final product .
Methyl 4-amino-2-sulfamoylbenzoate has a planar structure characterized by the following features:
The molecular weight of methyl 4-amino-2-sulfamoylbenzoate is approximately 229.26 g/mol. The compound exhibits a melting point range from 183 °C to 184 °C, indicating good thermal stability .
Methyl 4-amino-2-sulfamoylbenzoate can undergo various chemical transformations:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action of methyl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets within biological systems. The presence of both amino and sulfamoyl groups allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways relevant in therapeutic contexts .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples, providing insights into their molecular environment .
Methyl 4-amino-2-sulfamoylbenzoate has diverse applications across several fields:
The synthesis of Methyl 4-amino-2-sulfamoylbenzoate (CAS 2297-06-5) primarily exploits ortho-functionalized benzoic acid derivatives. A key route involves nitrosaccharin (4-nitro-1,2-benzothiazole-3-one 1,1-dioxide) as the starting material. This undergoes esterification with methanol under trifluoroacetic acid (TFA) catalysis at 0°C to yield methyl 4-nitro-2-sulfamoylbenzoate, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amino group, furnishing the target compound [2] [7]. Alternative routes utilize triazine precursors (e.g., compound 10 in [7]), where chlorosulfonyl isocyanate mediates sulfonylurea formation, though this pathway is less direct for the target ester. Saccharin-derived intermediates remain industrially preferred due to higher atom economy (>65%) and fewer purification steps [3] [6].
Methyl 4-amino-2-sulfamoylbenzoate is a documented metabolite of sulfonylurea herbicides like iodosulfuron-methyl and metsulfuron-methyl. Controlled alkaline hydrolysis (e.g., using tBuOK/DMSO) selectively cleaves the methyl ester group of these herbicides, yielding carboxylic acid derivatives. Conversely, acidic conditions hydrolyze the triazine-methyl group, generating compounds like metabolite 3 (EFSA code) [7]. This pathway is significant for environmental studies, as the compound has been quantified (16.78 ng/L) in the Vistula River via HPLC-MS/MS analysis of hydrolyzed samples [7]. The degradation kinetics are pH-dependent, with accelerated rates in alkaline soils (DT₅₀ reduced by 9–10× compared to parent herbicides) [3].
Functional group interconversion is critical for synthesizing advanced intermediates. Palladium-catalyzed hydrogenation (10% Pd/C, 25–60 psi H₂) efficiently reduces the nitro group in methyl 4-nitro-2-sulfamoylbenzoate with >90% yield [2] [7]. For hydroxylated analogs, diazotization of Methyl 4-amino-2-sulfamoylbenzoate with NaNO₂/HCl forms diazonium salts, which undergo copper-mediated hydrolysis to yield phenolic derivatives (e.g., metabolite 12). This strategy enables access to diverse metabolites for analytical standards [7]. Side reactions, such as Sandmeyer coupling, are minimized using low temperatures (0–5°C) and stoichiometric copper control.
Esterification conditions profoundly impact yield and purity. Saccharin esterification with methanol requires acid catalysis (H₂SO₄ or TFA) at 0–25°C to suppress byproducts [5] [7]. Solubility studies reveal that Methyl 4-amino-2-sulfamoylbenzoate exhibits higher solubility in ketones (e.g., 2-butanone, 0.148 mol·kg⁻¹ at 298 K) than in alcohols (e.g., methanol, 0.092 mol·kg⁻¹) or esters. This informs crystallization solvent selection, with ketones enabling >95% recovery via cooling crystallization [5]. For sulfamoylation, methyl 4-amino-2-chlorosulfonylbenzoate reacts with ammonia, though direct methods using sulfinate salts (e.g., NaSO₂NH₂) reduce chloride waste [8].
Table 1: Solubility Profile of Methyl 4-amino-2-sulfamoylbenzoate in Organic Solvents
Solvent | Temperature (K) | Solubility (mol·kg⁻¹) |
---|---|---|
2-Butanone | 298 | 0.148 |
Acetone | 298 | 0.132 |
Methanol | 298 | 0.092 |
Ethyl Acetate | 298 | 0.085 |
Acetonitrile | 298 | 0.041 |
Source: Adapted from thermodynamic modeling data [5]
Industrial synthesis prioritizes atom-efficient and waste-minimized processes. A patented method replaces chlorosulfonation with sodium amidosulfinate-mediated sulfamoylation, reducing chloride waste by 85% and eliminating ammonia gas hazards [8]. Key innovations include:
Table 2: Green Chemistry Metrics for Industrial Synthesis
Parameter | Traditional Process | Optimized Process |
---|---|---|
E-factor | 18 | 5.2 |
PMI | 120 | 35 |
Chloride Waste | High | Minimal |
Solvent Recovery | <60% | >90% |
PMI = Process Mass Intensity (total mass input/mass product) [5] [8]
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